molecular formula C4H8S B3267108 Butane-2-thione CAS No. 4435-44-3

Butane-2-thione

Cat. No.: B3267108
CAS No.: 4435-44-3
M. Wt: 88.17 g/mol
InChI Key: OMNLPAKGAQSUGE-UHFFFAOYSA-N
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Description

Butane-2-thione, also known as 2-butanethione, is a thioketone with the molecular formula C4H8S. It is characterized by the presence of a carbon-sulfur double bond, which distinguishes it from its oxygen analogs, such as butanone. Thioketones like this compound are known for their unique reactivity and are used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butane-2-thione can be synthesized through several methods. One common approach involves the reaction of butanone with hydrogen sulfide in the presence of a catalyst. This method typically requires specific reaction conditions, such as elevated temperatures and pressures, to facilitate the formation of the thioketone.

Industrial Production Methods

In an industrial setting, this compound can be produced using a continuous flow reactor, which allows for the efficient and scalable synthesis of the compound. The process involves the controlled addition of reactants and the use of catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Butane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of this compound can yield thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with this compound under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thioketones and thioethers.

Scientific Research Applications

Butane-2-thione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thioketones and sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of butane-2-thione involves its reactivity with nucleophiles and electrophiles. The carbon-sulfur double bond is highly polarized, making the sulfur atom susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological interactions.

Comparison with Similar Compounds

Butane-2-thione can be compared to other thioketones, such as:

    Acetone thione: Similar in structure but with a different alkyl group.

    Methyl ethyl thioketone: Another thioketone with a different substitution pattern.

Uniqueness

This compound is unique due to its specific reactivity profile and the types of reactions it undergoes. Its ability to form stable intermediates and products makes it valuable in both research and industrial applications.

Conclusion

This compound is a versatile thioketone with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to undergo various chemical transformations make it a valuable compound for scientific research and industrial processes.

Properties

IUPAC Name

butane-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8S/c1-3-4(2)5/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNLPAKGAQSUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317192
Record name 2-Butanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4435-44-3
Record name 2-Butanethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4435-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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